molecular formula C8H14ClN3S B3245637 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride CAS No. 170492-31-6

2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride

Cat. No. B3245637
CAS RN: 170492-31-6
M. Wt: 219.74 g/mol
InChI Key: UNDPYCMVIDDWCZ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride (2PT-HCl) is a synthetic compound that has been studied for its potential uses in various scientific research applications. It is a derivative of the piperidine family of compounds, and it has a molecular weight of 197.63 g/mol. 2PT-HCl has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

DNA Minor Groove Binding and Hoechst Analogues Hoechst 33258 and its analogues, which share structural similarities with "2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride," exhibit strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are utilized in various biological applications, including chromosome and nuclear staining, and have implications in drug design due to their potential as radioprotectors and topoisomerase inhibitors. This emphasizes the significance of structurally similar compounds in understanding DNA interactions and designing therapeutic agents (Issar & Kakkar, 2013).

Dipeptidyl Peptidase IV Inhibitors and Type 2 Diabetes Mellitus The review on dipeptidyl peptidase IV (DPP IV) inhibitors highlights the role of compounds like "this compound" in treating type 2 diabetes mellitus by inhibiting the degradation of incretin hormones. This class of inhibitors showcases the therapeutic targeting of DPP IV for enhancing insulin secretion, demonstrating the utility of specific inhibitors in managing diabetes through modulation of the incretin pathway (Mendieta, Tarragó, & Giralt, 2011).

C-N Bond Forming Cross-Coupling Reactions Research on recyclable copper catalyst systems for C-N bond-forming reactions indicates the importance of compounds including "this compound" in synthesizing complex organic molecules. These methodologies are pivotal in organic synthesis, highlighting the role of such compounds in facilitating sustainable and efficient chemical transformations (Kantam et al., 2013).

properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c9-7-6-12-8(10-7)11-4-2-1-3-5-11;/h6H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDPYCMVIDDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170492-31-6
Record name 4-Thiazolamine, 2-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170492-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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